
Thiocolchicoside Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocolchicoside Tetraacetate is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is used in the treatment of various musculoskeletal disorders, including acute and chronic rheumatic conditions, and traumatic injuries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocolchicoside Tetraacetate is synthesized from colchicine, which is extracted from the seeds of plants like Gloriosa superba and Colchicum autumnale. The synthesis involves several steps, including demethylation and glucosylation. The key steps include:
Demethylation: This step involves the removal of methyl groups from colchicine to produce demethylated colchicine.
Glucosylation: The demethylated colchicine is then glucosylated to form thiocolchicoside.
Industrial Production Methods: The industrial production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This process is efficient and environmentally friendly, producing high-quality pharmaceutical-grade thiocolchicoside .
Chemical Reactions Analysis
Reaction Components
-
Substrates :
-
3-O-Demethylthiocolchicine (aglycone)
-
1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (acetylated glucose donor)
-
-
Catalysts :
-
Boron trifluoride (BF₃) as a Lewis acid
-
1,1,3,3-Tetramethylguanidine as an organic base
-
-
Solvent : Acetonitrile (preferred for high stereoselectivity)
Reaction Conditions
Parameter | Value |
---|---|
Temperature | 0–25°C (room temperature) |
Reaction Time | 2–3 hours |
Atmosphere | Inert (nitrogen) |
Yield | ~71% |
The reaction selectively produces the β-(1,2-trans) anomer due to the axial C-2 substituent in the acetylated sugar, which directs nucleophilic attack to the β-position .
Hydrolysis of Acetyl Groups
Thiocolchicoside tetraacetate undergoes hydrolysis to remove acetyl protecting groups, yielding the active drug thiocolchicoside.
Hydrolysis Protocol
-
Reagents :
-
2M NaOH (for saponification)
-
Dichloromethane-ethanol (1:1 mixture for extraction)
-
-
Steps :
Key Observations
-
Hydrolysis under alkaline conditions preserves the glycosidic bond while removing acetyl groups.
-
The final product crystallizes directly from the reaction mixture, simplifying purification .
Degradation and Metabolite Formation
This compound is metabolized in vivo to 3-demethylthiocolchicine (M2), a cytotoxic compound. This degradation involves:
-
Enzymatic Cleavage : Hydrolysis of the glycosidic bond by gut microbiota or hepatic enzymes .
-
Chemical Stability : The acetyl groups in the tetraacetate form reduce solubility, enhancing stability during storage .
Reaction Optimization Data
Comparative analysis of glycosidation conditions from patent examples :
Example | Sugar Donor | Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Penta-O-acetyl-β-D-glucose | BF₃ | Acetonitrile | 2 | 71 |
2 | Tetra-O-acetyl-L-rhamnose | BF₃ | Acetonitrile | 3 | 68 |
3 | Penta-O-acetyl-β-D-galactose | BF₃ | Acetonitrile | 2 | 65 |
The use of acetonitrile and BF₃ consistently achieves high yields and stereoselectivity across diverse sugar donors .
Scientific Research Applications
Thiocolchicoside Tetraacetate has a wide range of scientific research applications, including:
Biology: It is used in studies related to muscle relaxation and anti-inflammatory effects.
Industry: It is used in the formulation of pharmaceutical products for pain relief and muscle relaxation.
Mechanism of Action
Thiocolchicoside Tetraacetate exerts its effects by selectively binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding prevents muscle contractions by activating the GABA inhibitory motor pathway. It also acts as a competitive antagonist of glycine receptors and nicotinic acetylcholine receptors, contributing to its muscle relaxant and analgesic effects .
Comparison with Similar Compounds
Colchicine: A natural anti-inflammatory glycoside with antimitotic activity.
Thiocolchicine: A semi-synthetic derivative of colchicine with similar pharmacological properties.
Colchicoside: Another semi-synthetic derivative with anti-inflammatory and muscle relaxant properties.
Uniqueness: Thiocolchicoside Tetraacetate is unique due to its potent muscle relaxant and anti-inflammatory effects, which are achieved through its selective binding to GABA receptors. Its biotransformation process using Bacillus megaterium also makes it an environmentally friendly and efficient compound for industrial production .
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for Thiocolchicoside Tetraacetate, and how is purity validated?
this compound is synthesized by acetylating the parent compound with acetic anhydride using pyridine as a catalyst. Reaction optimization involves controlling temperature (40–60°C), molar ratios (4:1 acetic anhydride to substrate), and reaction time (6–8 hours). Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/water gradient) and NMR spectroscopy (δ 2.0–2.2 ppm for acetyl groups). Recrystallization in ethanol/water (70:30 v/v) yields >98% purity .
Q. Which analytical methods are validated for quantifying Thiocolchicolide Tetraacetate in pharmaceutical formulations?
Zero-order UV spectrophotometry at 259 nm in phosphate buffer (pH 7.0) provides cost-effective quantification (linear range: 0.1–6 µg/ml). For complex matrices like serum, reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) achieves a detection limit of 0.05 µg/ml. Validation parameters must adhere to ICH Q2(R1) guidelines, including inter-day precision (RSD <1.5%) and recovery (98–102%) .
Q. How do researchers assess this compound’s stability under varying storage conditions?
Accelerated stability studies are conducted at 40°C/75% RH over 6 months. Degradation products are monitored via high-resolution mass spectrometry (HRMS) and correlated with bioactivity loss. Hydrolytic stability is tested in buffers (pH 1–9), with degradation kinetics modeled using Arrhenius equations to predict shelf life .
Advanced Research Questions
Q. What experimental designs resolve discrepancies between in vitro cytotoxicity and in vivo efficacy of Thiocolchicolide Tetraacetate?
Contradictions may stem from poor bioavailability or metabolic activation. Use physiologically-based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Validate with paired in vitro (3D tumor spheroids) and in vivo (PDX mouse models) studies. Metabolite identification via HRMS and cytochrome P450 inhibition assays clarifies activation pathways .
Q. What mechanistic approaches elucidate Thiocolchicolide Tetraacetate’s antiviral activity?
Employ CRISPR-Cas9 knockout libraries to identify host factors critical for antiviral effects. Viral entry inhibition is tested via pseudotyped particle assays, while RNA-seq of treated cells reveals modulated immune pathways (e.g., IFN-γ). Cryo-EM studies visualize compound binding to viral proteases .
Q. How can targeted delivery systems improve Thiocolchicolide Tetraacetate’s therapeutic index in oncology?
Design pH-sensitive polymeric nanoparticles (e.g., PLGA-PEG) functionalized with anti-EGFR antibodies. Assess targeting efficiency via flow cytometry (competitive binding with cetuximab) and in vivo near-infrared imaging. Tumor penetration is quantified using MALDI mass spectrometry imaging (MALDI-MSI) in xenograft sections .
Q. What strategies validate Thiocolchicolide Tetraacetate’s immunomodulatory effects in autoimmune disease models?
Use transgenic murine models (e.g., IL-17A reporter mice) to track Th17 cell differentiation. Flow cytometry analyzes Treg/Th17 ratios in splenocytes, while Luminex assays measure cytokine secretion (IL-6, TGF-β). Synergy with checkpoint inhibitors (e.g., anti-PD-1) is tested in combinatorial dosing regimens .
Q. How are computational methods applied to design Thiocolchicolide Tetraacetate analogs with enhanced potency?
Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., tubulin β-III isoform). QSAR models trained on IC₅₀ data from NCI-60 cell lines optimize substituent electronegativity and steric bulk. Synthetic feasibility is prioritized using retrosynthetic AI (e.g., Chematica) .
Q. What biomarkers predict patient response to Thiocolchicolide Tetraacetate in clinical trials?
Prospectively validate circulating tumor DNA (ctDNA) markers (e.g., KRAS mutations) via ddPCR in Phase Ib trials. Correlate baseline proteomic profiles (Olink panels) with objective response rates (RECIST 1.1). Pharmacogenomic analysis identifies HLA alleles linked to adverse events .
Q. How do researchers evaluate Thiocolchicolide Tetraacetate’s potential in biocatalysis?
Screen for glycosyltransferase inhibition using enzyme-coupled assays (NADH depletion at 340 nm). Molecular dynamics simulations (GROMACS) analyze binding stability to carbohydrate-active enzymes. Immobilize the compound on silica supports to test reusability in flow reactors .
Q. Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots for analytical method comparisons and Bayesian hierarchical models to reconcile preclinical/clinical efficacy data .
- Toxicity Mitigation : Apply structure-toxicity relationship (STR) models to prioritize analogs with reduced hERG channel binding (patch-clamp IC₅₀ >10 µM) .
- Regulatory Compliance : Align synthetic protocols with USP <823> for impurities and ICH M7 for mutagenicity risk assessment .
Properties
Molecular Formula |
C35H41NO14S |
---|---|
Molecular Weight |
731.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1 |
InChI Key |
MCHUPBQAGHTTPX-MRFYBZODSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.